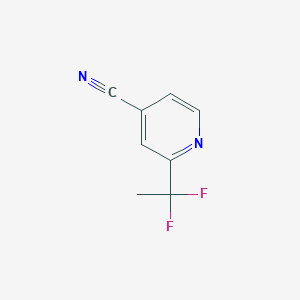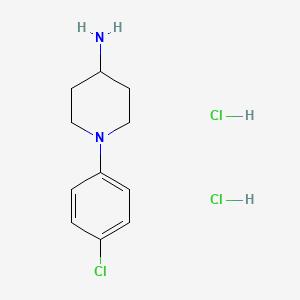
1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)piperidin-4-aminedihydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperidin-4-one: This compound has a similar structure but lacks the amine group, leading to different chemical and biological properties.
4-(4-Chlorophenyl)piperidine hydrochloride: This compound is structurally similar but has different pharmacological activities and applications.
1-(4-Chlorophenyl)carbonylpiperidin-4-one:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H17Cl3N2 |
|---|---|
Poids moléculaire |
283.6 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14;;/h1-4,10H,5-8,13H2;2*1H |
Clé InChI |
FDEGKEGVXBTHJA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=CC=C(C=C2)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




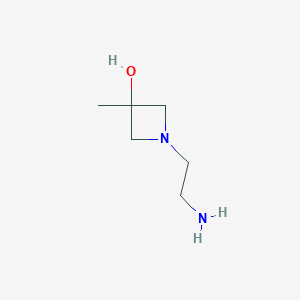
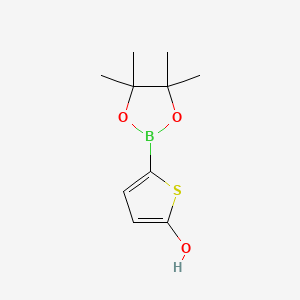
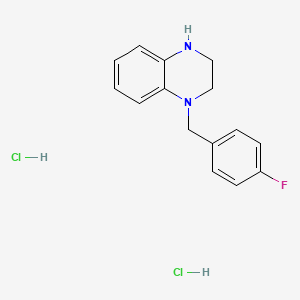
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)

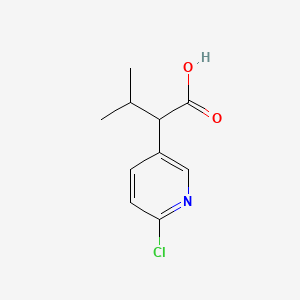
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)

![tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)
![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B15314354.png)

